molecular formula C8H14N4 B13066442 2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13066442
M. Wt: 166.22 g/mol
InChI Key: WVSVWQATIMMBLD-UHFFFAOYSA-N
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Description

2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 1691259-19-4) is a triazolopyrimidine derivative with methyl substitutions at positions 2, 5, and 7. Its molecular formula is C₈H₁₄N₄, and it exhibits a fused bicyclic structure combining a triazole and pyrimidine ring .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2,5,7-trimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H14N4/c1-5-4-6(2)12-8(9-5)10-7(3)11-12/h5-6H,4H2,1-3H3,(H,9,10,11)

InChI Key

WVSVWQATIMMBLD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=NC(=N2)C)N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2,4-pentanedione in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C8H14N4
  • Molecular Weight : Approximately 166.23 g/mol
  • CAS Number : 136840675

The compound features a triazole ring fused to a pyrimidine structure, which is significant for its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that 2,5,7-trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve interference with microbial DNA synthesis and cell wall integrity.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. Further research is needed to elucidate the precise mechanisms and to evaluate its efficacy in vivo.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. Animal model studies indicate that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal tissues.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing appropriate precursors to form the triazole-pyrimidine framework.
  • Cyclization Techniques : Employing cyclization strategies that facilitate the formation of the fused ring system.
  • Functional Group Modifications : Modifying methyl groups at specific positions to enhance biological activity or alter pharmacokinetic properties.

Each method can be optimized based on desired yield and purity levels.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations of the compound.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In a recent experimental study involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque accumulation compared to control groups. These findings suggest potential therapeutic applications for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antiproliferative and Antitubulin Activity

  • Halogen-Substituted Anilino Derivatives (e.g., 8q, 8r, 8s, 8u): Compounds with halogenated anilines at the 7-position of the triazolopyrimidine core (e.g., 4′-fluoroaniline, 4′-chloroaniline) exhibit potent antiproliferative activity (mean IC₅₀: 83–101 nM) against cancer cell lines such as A549 and HeLa. These derivatives inhibit tubulin polymerization 2-fold more effectively than combretastatin A-4 (CA-4) and induce G2/M cell cycle arrest . Key Difference: The 2,5,7-trimethyl compound lacks halogen substituents, which are critical for strong tubulin binding in these analogs. Methyl groups may reduce potency but enhance metabolic stability.
  • Indole Hybrids :
    Hybrids linking indole fragments to the triazolopyrimidine scaffold (e.g., compounds in ) show activity against MGC-803, HCT-116, and MCF-7 cell lines. The indole moiety likely targets different pathways (e.g., kinase inhibition) compared to tubulin-focused halogenated derivatives .

    • Key Difference : The 2,5,7-trimethyl compound’s methyl groups may limit π-π stacking interactions, which are crucial for indole hybrids’ DNA intercalation or protein binding.

Herbicidal Activity

  • Triazolopyrimidine-2-Sulfonamides (8a–8f): Sulfonamide derivatives (e.g., 2-amino-5,7-dimethyl-triazolopyrimidine sulfonamides) demonstrate herbicidal activity by targeting plant-specific enzymes like acetolactate synthase. The sulfonamide group enhances hydrogen bonding with enzyme active sites . herbicidal use).

Physicochemical and Coordination Properties

  • Carboxamide Derivatives (5a–v): Triazolopyrimidine/arylamide hybrids synthesized via multi-component reactions () feature carboxamide groups, improving solubility and enabling hydrogen bonding. These derivatives are optimized for oral bioavailability .
  • Metal Complexes (e.g., dbtp, dptp): Bulky substituents like tert-butyl or phenyl (e.g., 5,7-ditertbutyl-triazolopyrimidine) facilitate metal coordination and stabilize non-covalent interactions (e.g., π-π stacking, H-bonding). These complexes mimic DNA base-pairing in crystal structures . Key Difference: The smaller methyl groups in 2,5,7-trimethyl-triazolopyrimidine may limit metal-binding versatility compared to bulkier analogs.

Tubulin Polymerization and Drug Resistance

  • Fluoroalkylamino Derivatives (): Triazolopyrimidines with trifluoroethylamino groups at the 5-position and fluorophenyl rings exhibit nanomolar potency against multidrug-resistant cancers. These substituents enhance binding to tubulin’s vinca domain, overcoming transporter-mediated resistance . Key Difference: The 2,5,7-trimethyl compound’s lack of fluorine substituents likely reduces tubulin affinity but may decrease off-target toxicity.

Biological Activity

2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological activity against various pathogens and cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C8_8H14_{14}N4_4
  • Molecular Weight : 166.22 g/mol
  • CAS Number : 1691259-19-4

The compound features a triazole ring fused with a pyrimidine structure. The presence of three methyl groups at the N-5 and N-7 positions enhances its chemical stability and reactivity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Biginelli Reaction : Combining aldehydes with β-dicarbonyl compounds and 3-alkylthio-5-amino-1,2,4-triazoles.
  • Condensation Reactions : Utilizing various reagents under controlled conditions to yield the desired triazolo-pyrimidine derivatives.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties against a range of pathogens:

  • Enterococcus faecium : A study demonstrated that certain derivatives showed narrow-spectrum antibacterial activity against this pathogen .
Compound NameActivityReference
1,2,4-Triazolo[1,5-a]pyrimidine DerivativesAntibacterial against E. faecium

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

  • MCF-7 Breast Cancer Cells : In vitro studies revealed significant antiproliferative effects against MCF-7 cell lines. Compounds derived from triazolo-pyrimidines were found to inhibit cell growth effectively .
Cell LineCompoundActivity
MCF-7Various Triazolo DerivativesSignificant Inhibition
MDA-MB-231Selected DerivativesAntiproliferative Effects

The biological activity of this compound may involve various mechanisms:

  • Inhibition of Enzymes : Some studies suggest that these compounds can inhibit enzymes such as aromatase and alkaline phosphatases (h-TNAP and h-IAP), which are crucial in cancer proliferation .

Case Studies

Several studies have highlighted the efficacy of triazolo-pyrimidines in treating infections and cancer:

  • Antiviral Activity : Certain derivatives have shown promise in disrupting protein-protein interactions essential for viral replication .
    • Study Findings : New hybrid compounds demonstrated anti-influenza activity by inhibiting RdRP PA-PB1 interactions.
  • Anticancer Studies : A series of synthesized triazolo derivatives were tested against multiple cancer cell lines showing varying degrees of effectiveness.

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